4-(1,2,4-Triazolyl)-3'5'-di-O-p-toluoyl-2'-deoxycytidine-13C,15N2
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Overview
Description
4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 is a synthetic compound that incorporates a triazole ring, a deoxycytidine moiety, and isotopic labels of carbon-13 and nitrogen-15
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The triazole ring can be synthesized using 3-amino-1,2,4-triazole as a key intermediate .
The deoxycytidine moiety is then introduced through a glycosylation reaction, where the triazole derivative is coupled with a protected sugar derivative. The isotopic labels of carbon-13 and nitrogen-15 are incorporated during the synthesis of the triazole and deoxycytidine precursors .
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction may produce triazoline derivatives .
Scientific Research Applications
4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The deoxycytidine moiety allows the compound to mimic natural nucleosides, potentially interfering with nucleic acid synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Ribavirin: An antiviral drug with a triazole moiety.
Voriconazole: Another antifungal with a triazole structure.
Uniqueness
4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 is unique due to its combination of a triazole ring, deoxycytidine moiety, and isotopic labels. This makes it particularly valuable for studies involving isotopic tracing and mechanistic investigations .
Properties
Molecular Formula |
C27H25N5O6 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
[(2R,5R)-3-(4-methylbenzoyl)oxy-5-[2-oxo-4-(1,2,4-triazol-1-yl)(213C,1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C27H25N5O6/c1-17-3-7-19(8-4-17)25(33)36-14-22-21(38-26(34)20-9-5-18(2)6-10-20)13-24(37-22)31-12-11-23(30-27(31)35)32-16-28-15-29-32/h3-12,15-16,21-22,24H,13-14H2,1-2H3/t21?,22-,24-/m1/s1/i27+1,30+1,31+1 |
InChI Key |
FATKITVYLNKTOZ-MHBNUEJJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)[15N]3C=CC(=[15N][13C]3=O)N4C=NC=N4)OC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N4C=NC=N4)OC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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